molecular formula C22H20FN3O4S2 B2873404 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 877655-82-8

2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide

Cat. No. B2873404
CAS RN: 877655-82-8
M. Wt: 473.54
InChI Key: DBGIFFVJIXIAMX-UHFFFAOYSA-N
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Description

2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C22H20FN3O4S2 and its molecular weight is 473.54. The purity is usually 95%.
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Scientific Research Applications

Radiosynthesis for PET Imaging

Compounds with structural similarities, particularly those incorporating elements like fluorine-18, have been synthesized and evaluated for their potential in positron emission tomography (PET) imaging. For instance, DPA-714, a compound designed for labeling with fluorine-18, demonstrates the broader category's relevance in developing selective radioligands for imaging purposes, such as investigating the translocator protein (18 kDa) with PET technology (Dollé et al., 2008).

Antimicrobial Activity

Research on pyrimidinone and oxazinone derivatives fused with thiophene rings, using 2-chloro-6-ethoxy-4-acetylpyridine as a starting material, has shown antimicrobial activity against various bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents (Hossan et al., 2012).

Neuroinflammation PET Imaging

Novel pyrazolo[1,5-a]pyrimidines, closely related to compounds within the same chemical family, have been synthesized and evaluated for binding to the translocator protein 18 kDa (TSPO). This protein is recognized as an early biomarker of neuroinflammatory processes. Such compounds, particularly those labeled with fluorine-18, have shown potential for in vivo PET imaging of neuroinflammation, underscoring their value in neurological research (Damont et al., 2015).

Anti-inflammatory and Analgesic Agents

Derivatives derived from visnaginone and khellinone, sharing structural motifs with the compound , have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These studies suggest the compound's framework could be explored for potential applications in treating inflammation and pain (Abu‐Hashem et al., 2020).

Central Nervous System Depressant Activity

The synthesis of 2-chloromethyl 3-N-substituted arylthieno (2,3-d)pyrimidin-4-ones and derivatives has demonstrated marked sedative action in preclinical models, indicating potential applications in the development of CNS depressants (Manjunath et al., 1997).

properties

IUPAC Name

2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O4S2/c1-29-17-8-7-13(11-18(17)30-2)26-21(28)20-16(9-10-31-20)25-22(26)32-12-19(27)24-15-6-4-3-5-14(15)23/h3-8,11H,9-10,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGIFFVJIXIAMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=CC=C4F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide

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